tert-Butyl 3-(((2-chlorothiazol-5-yl)methoxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(((2-chlorothiazol-5-yl)methoxy)methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group and a methoxy-linked 2-chlorothiazole moiety. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents, given the prevalence of thiazole derivatives in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-15(2,3)21-14(19)18-6-4-5-11(8-18)9-20-10-12-7-17-13(16)22-12/h7,11H,4-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKBLPOBTGBZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130632 | |
| Record name | 1,1-Dimethylethyl 3-[[(2-chloro-5-thiazolyl)methoxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-57-9 | |
| Record name | 1,1-Dimethylethyl 3-[[(2-chloro-5-thiazolyl)methoxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(2-chloro-5-thiazolyl)methoxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-(((2-chlorothiazol-5-yl)methoxy)methyl)piperidine-1-carboxylate (CAS No. 939986-57-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article provides a comprehensive review of its biological activity, including its mechanism of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.87 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₃S |
| Molecular Weight | 346.87 g/mol |
| CAS Number | 939986-57-9 |
| Purity | ≥95% |
Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The presence of the piperidine structure enhances the interaction with biological targets, potentially influencing pathways related to cancer and metabolic disorders.
Anticancer Activity
In vitro studies have shown that derivatives of thiazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on the ERK5 signaling pathway, which is implicated in cancer progression.
Case Study: ERK5 Inhibition
A study published in Nature demonstrated that selective ERK5 inhibitors could significantly reduce the viability of cancer cells by disrupting essential signaling pathways. The study highlighted the potential of thiazole derivatives in targeting ERK5 as a therapeutic strategy against cancers resistant to conventional treatments .
Insecticidal Activity
Research has also explored the insecticidal properties of thiazole-containing compounds. A study indicated that compounds with similar structures exhibit potent insecticidal activity against various pests, suggesting their potential as eco-friendly alternatives to synthetic pesticides .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggest that derivatives of this compound exhibit favorable pharmacokinetic profiles, with moderate bioavailability and stability in biological systems .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Clearance Rate | Low to Moderate |
| Half-Life | Varies by formulation |
Scientific Research Applications
- Antimicrobial Properties : Research indicates that derivatives of chlorothiazole compounds exhibit antimicrobial activity. The incorporation of the piperidine structure may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents .
- Anticancer Activity : Compounds containing thiazole and piperidine moieties have been investigated for their anticancer properties. Preliminary studies suggest that tert-butyl 3-(((2-chlorothiazol-5-yl)methoxy)methyl)piperidine-1-carboxylate could inhibit tumor growth by interfering with cell proliferation pathways .
- Neuropharmacological Effects : The piperidine structure is known for its ability to interact with neurotransmitter systems. This compound may have potential as a neuroprotective agent or as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter levels .
Synthetic Applications
This compound can serve as a synthetic intermediate in the development of more complex molecules. Its functional groups allow for further modifications, making it valuable in drug design and synthesis .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Neuroprotective Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous derivatives, focusing on functional groups, molecular weight, and analytical data.
Table 1: Structural and Analytical Comparison
Key Observations
Core Structure Differences :
- The target compound’s piperidine core contrasts with pyrrolidine derivatives (e.g., ), which exhibit smaller ring sizes and altered conformational flexibility. Piperidine’s six-membered ring may enhance metabolic stability compared to pyrrolidine’s five-membered ring .
- Heterocyclic Substituents : The 2-chlorothiazole group in the target compound differs from pyridine () or pyrimidine () moieties. Thiazoles are electron-deficient due to the electronegative sulfur and nitrogen atoms, influencing reactivity in cross-coupling reactions or hydrogen-bonding interactions .
Functional Group Impact: Methoxy vs. Methylamino Linkers: The methoxy group in the target compound (C–O–C bridge) contrasts with methylamino (C–N–C) in . Protective Groups: All compounds feature tert-butyl carbamate, a common protective group for amines. Its bulkiness may sterically hinder interactions in biological systems compared to smaller groups (e.g., acetyl) .
Synthetic Approaches: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling a thiazolylmethanol derivative with a piperidine precursor under basic conditions). Analogous reactions in used cesium carbonate/DMSO for etherification . In contrast, ’s methylamino-linked derivative may require reductive amination or SN2 alkylation for N–C bond formation .
Analytical Data Trends :
- NMR Shifts : Thiazole protons (δ 7.5–8.0) are deshielded compared to pyridine (δ 8.2–8.5 in ), reflecting differences in aromatic ring electron density .
- Mass Spectrometry : Fragmentation patterns vary significantly. For example, the target compound’s thiazole moiety may lead to stable ion fragments (e.g., m/z 160–165), whereas pyridine derivatives () fragment via loss of CO₂ from the tert-butyl group .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 3-(((2-chlorothiazol-5-yl)methoxy)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:
- Alkylation : Introducing the (2-chlorothiazol-5-yl)methoxy group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF at 0–5°C) .
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced using Boc anhydride in the presence of a base like DMAP .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C | 65–75 | |
| Boc Protection | Boc₂O, DMAP, DCM | >90 |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- NMR :
- ¹H NMR : Peaks for tert-butyl (δ 1.4–1.5 ppm), piperidine protons (δ 2.5–3.5 ppm), and thiazole protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Boc carbonyl (δ 155–160 ppm), thiazole carbons (δ 120–140 ppm) .
- HRMS : Exact mass matching molecular formula (e.g., C₁₅H₂₂ClN₂O₃S⁺ requires m/z 345.1045) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorothiazole substituent influence the compound’s reactivity in further derivatization?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and steric hindrance around the thiazole ring .
- Experimental Validation : Compare reaction rates of bromination or cross-coupling (e.g., Suzuki) with analogous non-chlorinated thiazole derivatives .
- Key Insight : The electron-withdrawing chlorine atom enhances electrophilic substitution at the 5-position but may hinder nucleophilic attacks due to steric effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound in antimicrobial assays?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, MIC protocols) across studies .
- Structural Confirmation : Verify compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography or chiral HPLC) to rule out impurities as confounding factors .
- Data Table :
| Study | MIC (μg/mL) | Strain | Purity (%) | Reference |
|---|---|---|---|---|
| A | 12.5 | S. aureus | 90 | |
| B | 50 | S. aureus | 99 |
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., bacterial kinases)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions between the thiazole moiety and ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
- Key Insight : The chlorothiazole group forms halogen bonds with conserved lysine residues, while the piperidine-Boc group modulates solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
